

An In-depth Technical Guide to 5-Chloro-2-(methylsulfonyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1301561

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Chloro-2-(methylsulfonyl)pyrimidine**, a key chemical intermediate with significant applications in agrochemicals and potential in drug discovery. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it elucidates its primary mechanism of action as a herbicide, involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the de novo pyrimidine biosynthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, agricultural science, and pharmaceutical development.

Chemical Identification and Properties

5-Chloro-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a chloro group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring.

Identifier	Value	Citation
CAS Number	38275-47-7	[1][2]
Molecular Formula	C ₅ H ₅ ClN ₂ O ₂ S	[1]
Molecular Weight	192.62 g/mol	[1]
IUPAC Name	5-chloro-2-(methylsulfonyl)pyrimidine	[2]
SMILES	<chem>CS(=O)(=O)c1ncc(Cl)cn1</chem>	[1]
InChI Key	UEWMTFZGDJZUPJ-UHFFFAOYSA-N	[2]

Table 1: Chemical Identifiers for **5-Chloro-2-(methylsulfonyl)pyrimidine**

Property	Value	Citation
Physical State	White to off-white solid	
Melting Point	122 °C	[1]
Storage Temperature	Sealed in dry, room temperature	[2]
Purity	≥96%	[2]

Table 2: Physicochemical Properties of **5-Chloro-2-(methylsulfonyl)pyrimidine**

Experimental Protocols

Synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine

A detailed two-step synthesis protocol is outlined below, starting from the precursor 5-chloro-2-(methylthio)-pyrimidine.[1]

Step 1: Synthesis of 5-chloro-2-(methylthio)-pyrimidine This precursor can be synthesized from chloroacetyl chloride. A detailed procedure is available in the cited patent.[1]

Step 2: Oxidation to 5-Chloro-2-(methylsulfonyl)-pyrimidine To a 100 mL jacketed reactor equipped with an overhead stirrer, a thermocouple, a recirculating heating and cooling bath, and a nitrogen inlet, the following were added at ambient temperature:

- 5-chloro-2-(methylthio)-pyrimidine (5 g, 31.1 mmol)
- Sodium tungstate dihydrate (0.52 g, 1.6 mmol)
- Water (15 mL)
- Ethyl acetate (15 mL)

The resulting mixture was heated to 60 °C. Subsequently, 50% aqueous hydrogen peroxide (5.3 g, 77.7 mmol) was added dropwise, maintaining the reaction temperature between 60 and 65 °C. The reaction progress was monitored by HPLC and was determined to be complete after 2 hours.[1]

Purification Protocol

Upon completion of the reaction, the mixture was cooled to ambient temperature. Any excess hydrogen peroxide was quenched with the addition of sodium bisulfite. The organic layer was then separated, and the aqueous layer was extracted with 15 mL of ethyl acetate. The organic layers were combined and concentrated to yield the crude product.[1]

Crystallization from a mixture of toluene and heptane provided 5.6 g of the title compound as a pure solid, achieving a 93% yield from 5-chloro-2-(methylthio)-pyrimidine.[1]

Analytical Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, DMSO- d_6):

- δ 9.24 (s, 2H)
- δ 3.42 (s, 3H)[1]

The singlet at 9.24 ppm corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The singlet at 3.42 ppm is attributed to the three protons of the methyl group

in the methylsulfonyl moiety.

¹³C NMR: Note: Specific experimental ¹³C NMR data for **5-Chloro-2-(methylsulfonyl)pyrimidine** was not found in the searched literature. The following are predicted chemical shifts based on computational analysis and data from structurally similar compounds. Actual experimental values may vary.

Carbon Atom	Predicted Chemical Shift (ppm)
C2 (C-SO ₂)	~165-170
C4/C6 (C-H)	~155-160
C5 (C-Cl)	~120-125
CH ₃ (Methyl)	~40-45

Table 3: Predicted ¹³C NMR Chemical Shifts for **5-Chloro-2-(methylsulfonyl)pyrimidine**

Mass Spectrometry (MS)

Note: A specific experimental mass spectrum with fragmentation analysis for **5-Chloro-2-(methylsulfonyl)pyrimidine** was not found. The following is a predicted fragmentation pattern based on the structure.

The molecular ion peak [M]⁺ would be expected at m/z 192 and 194 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Predicted Fragmentation Pathways:

- Loss of the methyl radical ($\bullet\text{CH}_3$) from the molecular ion to give a fragment at m/z 177/179.
- Loss of sulfur dioxide (SO₂) from the molecular ion to give a fragment at m/z 128/130.
- Cleavage of the C-S bond to yield the 5-chloropyrimidin-2-yl cation at m/z 129/131 and the methylsulfonyl radical.

Infrared (IR) Spectroscopy

Note: A specific experimental FT-IR spectrum for **5-Chloro-2-(methylsulfonyl)pyrimidine** was not found. The following are expected characteristic absorption bands based on the functional groups present.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C=N (pyrimidine ring)	Stretching	~1600-1550
C-H (pyrimidine ring)	Stretching	~3100-3000
S=O (sulfonyl)	Asymmetric Stretching	~1350-1300
S=O (sulfonyl)	Symmetric Stretching	~1160-1120
C-Cl	Stretching	~800-600
C-S	Stretching	~800-650

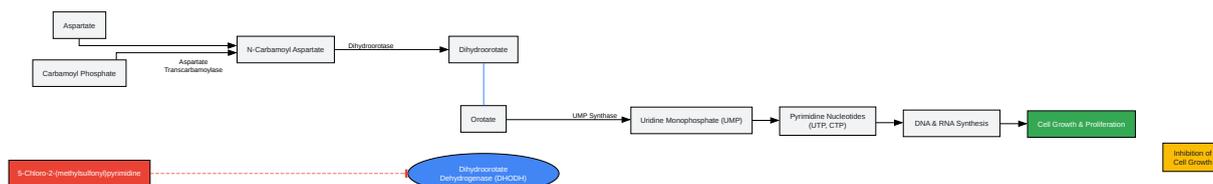
Table 4: Predicted FT-IR Absorption Bands for **5-Chloro-2-(methylsulfonyl)pyrimidine**

Biological Activity and Mechanism of Action

5-Chloro-2-(methylsulfonyl)pyrimidine is known to exhibit herbicidal activity. Its mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA, RNA, and other essential biomolecules in rapidly dividing cells, such as those in growing plants.

The specific target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.^[3] By inhibiting DHODH, **5-Chloro-2-(methylsulfonyl)pyrimidine** effectively blocks the production of pyrimidines, leading to a cessation of cell growth and ultimately, plant death.

Signaling Pathway Diagram: Inhibition of de novo Pyrimidine Biosynthesis



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action of **5-Chloro-2-(methylsulfonyl)pyrimidine** as a DHODH inhibitor.

Applications in Drug Discovery and Development

While primarily recognized for its herbicidal properties, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry. The methylsulfonyl group can act as a key pharmacophore, and the chloro substituent provides a site for further chemical modification.

The mechanism of DHODH inhibition is not only relevant to herbicide action but is also a validated target in human medicine for the treatment of autoimmune diseases (e.g., rheumatoid arthritis and multiple sclerosis) and is being actively investigated for cancer therapy.[3] Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive target for anticancer drug development.

Therefore, **5-Chloro-2-(methylsulfonyl)pyrimidine** serves as a valuable starting material or fragment for the synthesis of novel DHODH inhibitors and other biologically active molecules for pharmaceutical applications. Its structural features can be exploited to design compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

5-Chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest due to its established role in agriculture and its potential as a building block in drug discovery. This technical guide has provided a detailed summary of its identification, properties, synthesis, and analytical characterization. The elucidation of its mechanism of action as a DHODH inhibitor highlights a key biochemical pathway that can be targeted for both herbicidal and therapeutic purposes. Further research into the derivatization of this compound could lead to the development of novel and effective agents in both agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-(methylsulfonyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301561#5-chloro-2-methylsulfonyl-pyrimidine-cas-number-and-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com